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Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

Cat. No.: B142416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous therapeutic agents. The 6-bromoquinolin-4-ol moiety, in particular, has emerged as

a versatile template for the development of novel compounds with a wide spectrum of

biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This

guide provides a comparative analysis of 6-bromoquinolin-4-ol derivatives, focusing on their

structure-activity relationships (SAR) to inform future drug discovery and development efforts.

Core Structure and Numbering
The foundational structure for the derivatives discussed in this guide is 6-bromoquinolin-4-ol.
The numbering of the quinoline ring system is crucial for understanding the placement of

various functional groups that modulate the biological activity of these compounds.
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Core Structure of 6-Bromoquinolin-4-ol
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Caption: Numbering of the 6-bromoquinolin-4-ol scaffold.
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Anticancer Activity
Derivatives of the quinolin-4-one scaffold have demonstrated significant potential as anticancer

agents, often through the inhibition of key signaling proteins like Epidermal Growth Factor

Receptor (EGFR) tyrosine kinase.[1] The introduction of various substituents at different

positions of the 6-bromoquinolin-4-ol core allows for the modulation of their cytotoxic effects

against cancer cell lines.

Comparative Anticancer Activity of Quinoline and
Quinazolinone Derivatives
While direct quantitative data for a systematic series of 6-bromoquinolin-4-ol derivatives is

sparse in the reviewed literature, a comparative analysis of structurally related quinolinone and

quinazolinone derivatives provides valuable insights into their potential as anticancer agents.

Compound
Class

Derivative
Cancer Cell
Line(s)

IC50 (µM) Reference

6-

Bromoquinazolin

e

Compound 8a

(aliphatic linker

at SH group)

MCF-7 (Breast) 15.85 ± 3.32 [2]

SW480 (Colon) 17.85 ± 0.92 [2]

8-

Hydroxyquinoline

5,7-Dibromo-8-

hydroxyquinoline

C6 (Rat brain),

HeLa (Cervix),

HT29 (Colon)

6.7 - 25.6 µg/mL [3]

Quinoline

7-(4-

fluorobenzyloxy)

N-(2-

(dimethylamino)-

ethyl)quinolin-4-

amine (10g)

Human tumor

cell lines
< 1.0 [4]

Note: The data presented is for structurally related compounds to provide a comparative

context for the potential of 6-bromoquinolin-4-ol derivatives.
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Structure-Activity Relationship Insights for Anticancer
Activity:

Substitution at Position 7: Large and bulky alkoxy substituents at the 7-position of the

quinoline ring may be beneficial for antiproliferative activity.[4]

Substitution at Position 4: Amino side chain substituents at the 4-position appear to facilitate

the antiproliferative activity of this class of compounds.[4] The length of the alkylamino side

chain also influences potency, with two methylene units being the most favorable.[4]

Bromination: The presence of bromine atoms on the quinoline ring, as seen in 5,7-dibromo-

8-hydroxyquinoline, can contribute to strong antiproliferative activity.[3]

Proposed Mechanism of Action: Kinase Inhibition
Many quinoline derivatives exert their anticancer effects by targeting protein kinases, which are

crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[5]

The 4-anilino-quin(az)oline scaffold is a known "hinge binder" that can interact with the ATP-

binding site of various kinases.[6]
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Synthesis of 6-Bromoquinolin-4-ol

4-Bromoaniline +
Meldrum's acid +

Triethyl orthoformate

Formation of
5-(((4-bromophenyl)amino)methylene)-

2,2-dimethyl-1,3-dioxane-4,6-dione

Cyclization in
diphenyl ether at high temperature

6-Bromoquinolin-4-ol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30496987/
https://pubmed.ncbi.nlm.nih.gov/30496987/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243610/
https://eprints.soton.ac.uk/445111/1/molbank_2020_M1161_v4_1_.pdf
https://www.benchchem.com/product/b142416#structure-activity-relationship-of-6-bromoquinolin-4-ol-derivatives
https://www.benchchem.com/product/b142416#structure-activity-relationship-of-6-bromoquinolin-4-ol-derivatives
https://www.benchchem.com/product/b142416#structure-activity-relationship-of-6-bromoquinolin-4-ol-derivatives
https://www.benchchem.com/product/b142416#structure-activity-relationship-of-6-bromoquinolin-4-ol-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b142416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

